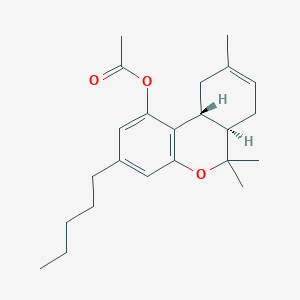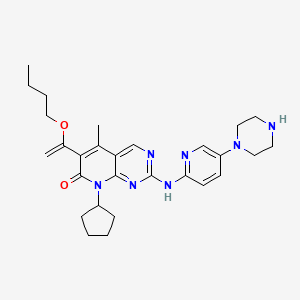![molecular formula C9H8F2 B13424655 1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
1,2-difluoro-4-[(E)-prop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is an aromatic compound with the molecular formula C9H8F2 This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 2 positions, and a prop-1-enyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, which entails the conversion of diazonium tetrafluoroborate salts to their fluorides. The synthesis starts with 2-fluoroaniline, which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The prop-1-enyl group can then be introduced through a Heck reaction, where 1,2-difluorobenzene is reacted with prop-1-enyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Balz-Schiemann reaction followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Products include this compound derivatives with various substituents replacing the fluorine atoms.
Oxidation: Products include 1,2-difluoro-4-[(E)-prop-1-enyl]benzaldehyde and 1,2-difluoro-4-[(E)-prop-1-enyl]benzoic acid.
Reduction: The major product is this compound with the prop-1-enyl group reduced to a propyl group.
Applications De Recherche Scientifique
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving the effects of fluorine substitution on aromatic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism by which 1,2-difluoro-4-[(E)-prop-1-enyl]benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific biochemical pathways. The prop-1-enyl group also contributes to the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluorobenzene: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
1,4-Difluorobenzene: Has fluorine atoms at the 1 and 4 positions, resulting in different electronic and steric properties.
4-Bromo-1,2-difluorobenzene: Contains a bromine atom, which can participate in additional substitution reactions.
Uniqueness
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is unique due to the combination of fluorine atoms and the prop-1-enyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C9H8F2 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1,2-difluoro-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6H,1H3/b3-2+ |
Clé InChI |
SZZSOKKIWGZRQJ-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)F)F |
SMILES canonique |
CC=CC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


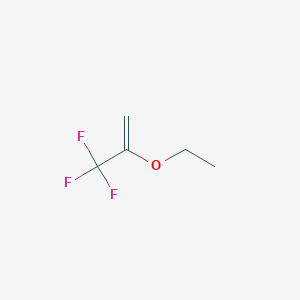
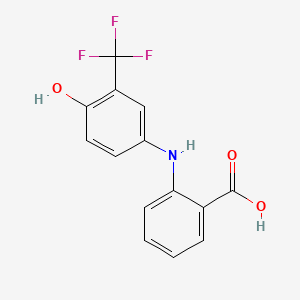
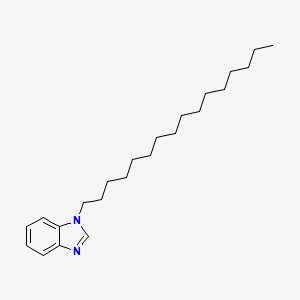
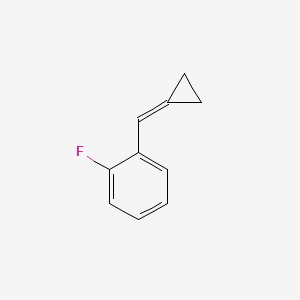
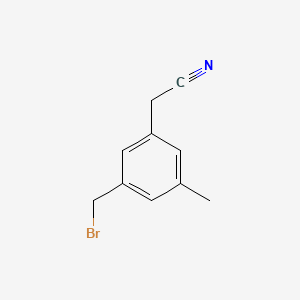
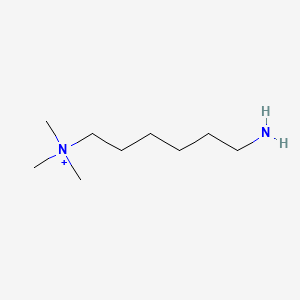
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
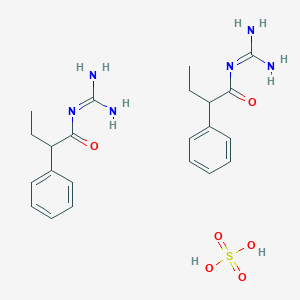
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
